molecular formula C21H18N2O5S2 B11645228 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11645228
M. Wt: 442.5 g/mol
InChI Key: VOKQEBSIXZZIFQ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is a thiazolidinone derivative characterized by a 1,3-benzodioxole substituent at the C5 position of the thiazolidinone core and a 4-methoxyphenyl-propanamide chain at the N3 position. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects . The Z-configuration of the benzylidene group is critical for bioactivity, as geometric isomerism often influences binding to biological targets .

Properties

Molecular Formula

C21H18N2O5S2

Molecular Weight

442.5 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H18N2O5S2/c1-26-15-5-3-14(4-6-15)22-19(24)8-9-23-20(25)18(30-21(23)29)11-13-2-7-16-17(10-13)28-12-27-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)/b18-11-

InChI Key

VOKQEBSIXZZIFQ-WQRHYEAKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

Preparation Methods

Condensation Reaction

The aldehyde and thiosemicarbazide undergo acid-catalyzed condensation in anhydrous ethanol at reflux (78°C) for 8 hours. Acetic acid (0.25 mL per 1.35 mmol substrate) serves as the catalyst, achieving a 92% yield of the thiosemicarbazone intermediate. The Z-configuration of the methylidene group is stabilized by intramolecular hydrogen bonding between the thione sulfur and the benzodioxole oxygen, as confirmed by 1H^1H-NMR coupling constants (J=12.4HzJ = 12.4 \, \text{Hz}).

Reaction Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Acetic acid (0.25 mL)

  • Yield: 92%

Cycloalkylation to Form the Thiazolidinone Core

Cyclocondensation with Sulfanylacetic Acid

The thiosemicarbazone intermediate reacts with sulfanylacetic acid in dry toluene under nitrogen at 110°C for 48 hours. This step forms the 1,3-thiazolidin-4-one ring via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization. The reaction mixture is cooled to room temperature, and the precipitate is filtered and washed with toluene to remove unreacted starting materials.

Key Observations

  • Nitrogen Atmosphere: Prevents oxidation of the thiol group.

  • Solvent Choice: Toluene’s high boiling point facilitates reflux without decomposition.

  • Yield: 78–85% after recrystallization from ethanol-water.

Acylation with N-(4-Methoxyphenyl)propanamide

Coupling Reaction

The thiazolidinone intermediate is acylated with N-(4-methoxyphenyl)propanamide using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane (DCM) at 0–5°C. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which subsequently reacts with the amine group of the thiazolidinone.

Optimized Parameters

  • Coupling Agent: DCC (1.2 equiv)

  • Temperature: 0–5°C (prevents racemization)

  • Reaction Time: 12 hours

  • Yield: 80% after column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Purification and Structural Validation

Chromatographic Purification

The crude product is purified via flash chromatography using silica gel (230–400 mesh) and a gradient elution of ethyl acetate in hexane (20% → 50%). This removes unreacted propanamide and dimeric byproducts, yielding the target compound in >85% purity.

Spectroscopic Characterization

  • 1H^1H-NMR (DMSO-d6d_6): δ 8.27 (s, 1H, CH=N), 7.65 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 6.92 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 2H, Ar-H), 5.22 (q, J=7.2HzJ = 7.2 \, \text{Hz}, 1H, CH), 3.78 (s, 3H, OCH₃).

  • FTIR (KBr): 1670 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

  • HRMS: [M+H]⁺ calcd. for C₂₁H₁₈N₂O₅S₂: 473.48, found: 473.47.

Challenges and Mitigation Strategies

Isomer Control

The Z-configuration of the methylidene group is thermodynamically favored but requires strict temperature control during cyclocondensation. Prolonged heating (>48 hours) leads to E/Z isomerization, reducing bioactivity.

Byproduct Formation

Dimeric byproducts arise from Michael addition of the thiol group to the α,β-unsaturated ketone. These are minimized by using a 10% excess of sulfanylacetic acid and maintaining a nitrogen atmosphere.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B Method C
Cyclization Agent ChloroacetoneSulfanylacetic acidMercaptoacetic acid
Solvent EthanolTolueneDMF
Yield 68%85%72%
Purity 90%95%88%

Method B (toluene/sulfanylacetic acid) offers superior yield and purity due to enhanced solubility of intermediates and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted aromatic rings with nitro or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its thiazolidinone ring and benzodioxole moiety make it a candidate for various synthetic applications.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. The thiazolidinone ring is known to interact with certain enzymes, making it a potential lead compound in drug discovery.

Medicine

In medicine, 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is explored for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes could make it useful in treating various diseases.

Industry

Industrial applications are less common but could include its use as a precursor in the synthesis of more complex organic compounds or as a specialty chemical in research and development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The thiazolidinone ring can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the (5Z)-5-arylidene-2-thioxo-thiazolidin-4-one family. Key structural variations among analogues include:

Compound C5 Substituent N3 Substituent Bioactivity Reference
Target compound 1,3-Benzodioxol-5-yl N-(4-Methoxyphenyl)propanamide Under investigation
(Z)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenyl N-(5-methyl-1,3,4-thiadiazol-2-yl) Anticancer (HepG-2: IC₅₀ = 1.61 µg/mL)
(Z)-3-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide Thiophen-2-yl N-Phenyl Antimicrobial potential
(Z)-5-(1H-Indol-3-ylmethylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one 1H-Indol-3-yl 3-Hydroxyphenyl Antibacterial, Antifungal
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide 2-Amino-1,3-thiazol-4-yl N-Phenyl Synthetic intermediate

Key Observations :

  • C5 Substituents : The 1,3-benzodioxol group in the target compound may enhance metabolic stability compared to simpler aryl groups (e.g., phenyl or thiophenyl) due to its electron-rich, fused-ring system .
  • N3 Propanamide Chain : The 4-methoxyphenyl group likely improves solubility and target affinity compared to unsubstituted phenyl analogues .

Key Observations :

  • Potassium carbonate in ethanol is widely used for high-yield synthesis of thiazolidinones .
  • The target compound’s synthesis may require optimized conditions due to the steric bulk of the 1,3-benzodioxol group.

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 4-Methylphenyl Analogue Thiophene Analogue
Molecular Weight (g/mol) 443.5 404.5 386.5
LogP (Calculated) 3.8 3.3 3.1
Hydrogen Bond Acceptors 8 7 6
Rotatable Bonds 6 5 5

Biological Activity

The compound 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is a member of the thiazolidinone family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C20H15N3O7S2C_{20}H_{15}N_{3}O_{7}S_{2}, with a molecular weight of approximately 473.48 g/mol. The structure consists of a thiazolidinone core linked to a benzodioxole moiety and a methoxyphenyl substituent, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited moderate cytotoxicity with a growth inhibition percentage of 64.4% at a concentration of 100 µg/mL .
  • K562 (chronic myelogenous leukemia) : Demonstrated significant antiproliferative activity with an IC50 value of approximately 14.60 µg/mL, indicating it is more potent than some existing chemotherapeutics like cisplatin (IC50 = 4.78 µg/mL) .

The introduction of specific functional groups has been shown to enhance the anticancer activity of thiazolidinones. For instance, modifications in the N-substituents have resulted in compounds that exhibit selective antitumor activity without affecting normal fibroblast cells .

The mechanisms by which this compound exerts its anticancer effects may include:

  • Inhibition of Protein Kinases : The compound has been tested against various protein kinases involved in cancer progression, including DYR1A and CDK5. It showed promising results with low IC50 values (e.g., 0.028 µM against GSK3α/β) indicating potent inhibitory effects .
  • Induction of Apoptosis : Compounds from this class have been associated with the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of thiazolidinone derivatives:

  • Study on MCF-7 Cells : A detailed analysis revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase, correlating with increased apoptosis markers such as Annexin V positivity and caspase activation .
  • K562 Cell Line Study : In vitro assays indicated that compounds structurally similar to our target compound exhibited selective toxicity towards K562 cells compared to normal peripheral blood mononuclear cells (PBMCs), highlighting their potential for targeted cancer therapy .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves a multi-step process:

  • Thiazolidinone Core Formation : Cyclocondensation of thiourea derivatives with α-halo carbonyl compounds under acidic conditions (e.g., HCl/ethanol) to form the 2-thioxo-thiazolidin-4-one ring .
  • Benzylidene Substitution : Reaction of the thiazolidinone intermediate with 1,3-benzodioxol-5-ylcarbaldehyde via Knoevenagel condensation, typically using piperidine as a catalyst in refluxing ethanol. The (Z)-stereochemistry is controlled by steric effects and reaction time .
  • Propanamide Linkage : Coupling the thiazolidinone-benzylidene intermediate with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF . Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF > ethanol), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration via vinyl proton coupling constants) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 511.12) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. How does the (Z)-configuration of the benzylidene group influence bioactivity and stability?

  • Bioactivity : The (Z)-isomer exhibits enhanced binding to hydrophobic enzyme pockets (e.g., COX-2) due to planar alignment of the benzodioxole and thiazolidinone rings, as shown in molecular docking studies .
  • Stability : The (Z)-form is prone to photoisomerization under UV light, requiring storage in amber vials. Kinetic studies show a half-life of >48 hours in dark, neutral conditions but <12 hours under UV .
  • Comparative Data : (E)-isomers show 3–5× lower potency in anti-inflammatory assays (IC50: Z = 0.8 μM vs. E = 3.2 μM) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Variability : Discrepancies in IC50 values (e.g., 0.5–5 μM for COX-2 inhibition) arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human enzymes and ATP-free buffers .
  • Cell Line Specificity : Anticancer activity varies (e.g., GI50 = 2 μM in MCF-7 vs. 10 μM in HepG2) due to differential expression of drug transporters (e.g., P-gp). Use isogenic cell lines or transporter inhibitors (e.g., verapamil) to clarify mechanisms .
  • Solubility Artifacts : Poor aqueous solubility (logP = 3.5) may skew in vitro results. Use DMSO concentrations <0.1% and confirm activity via orthogonal assays (e.g., SPR binding) .

Q. What computational methods predict structure-activity relationships (SAR) for analogs?

  • QSAR Modeling : 3D-QSAR with CoMFA/CoMSIA identifies critical substituents (e.g., methoxy groups enhance potency by 1.5× via H-bonding with Tyr355 in COX-2) .
  • Molecular Dynamics (MD) : Simulations reveal stable binding poses in kinase targets (e.g., sustained hydrogen bonds with JAK3’s hinge region over 100 ns trajectories) .
  • ADMET Prediction : Tools like SwissADME forecast improved bioavailability (e.g., >60% oral absorption) with halogen substitutions at the benzodioxole ring .

Methodological Guidance

Q. How to design experiments to assess metabolic stability in hepatic microsomes?

  • Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C .
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Quench with acetonitrile containing internal standard (e.g., propranolol) .
  • LC-MS/MS Analysis : Quantify parent compound depletion. Half-life (t1/2) <30 minutes suggests rapid metabolism, necessitating prodrug strategies .

Q. What in vitro assays validate anti-inflammatory mechanisms beyond COX-2 inhibition?

  • NF-κB Luciferase Reporter Assay : Measure inhibition of TNF-α-induced NF-κB activation in HEK293 cells (IC50 < 1 μM indicates potency) .
  • Cytokine Profiling : Quantify IL-6/IL-1β suppression in LPS-stimulated macrophages via ELISA .
  • ROS Scavenging : Use DCFH-DA fluorescence to assess antioxidant activity (EC50 < 10 μM suggests dual anti-inflammatory/antioxidant effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.